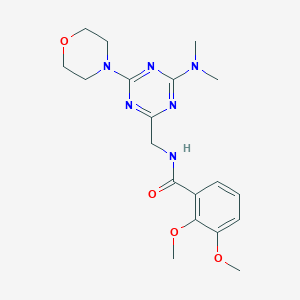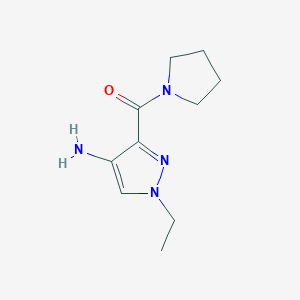
2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds, which are known for their diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties. In
Mecanismo De Acción
The mechanism of action of 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, this compound has been shown to have promising anticancer and anti-inflammatory properties, which may make it useful in a variety of research applications. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide. One area of interest is further investigation of its anticancer properties, including its potential as a treatment for specific types of cancer. Additionally, more research is needed to fully understand the mechanism of action of this compound, which may lead to the development of more effective treatments for cancer and inflammatory diseases. Finally, studies on the safety and toxicity of 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has been described in the literature. One method involves the reaction of 2-(2-hydroxypropyl)thiophene with ethylthioacetic acid, followed by the addition of benzoyl chloride and triethylamine. The resulting product is then purified by column chromatography to yield 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide.
Aplicaciones Científicas De Investigación
2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has been studied for its potential applications in scientific research. One area of interest is its potential as an anticancer agent. Studies have shown that this compound can inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(ethylthio)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzamide has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-(2-hydroxy-2-thiophen-2-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-3-20-13-8-5-4-7-12(13)15(18)17-11-16(2,19)14-9-6-10-21-14/h4-10,19H,3,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEAAJHEFSGLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate](/img/structure/B2839665.png)
![4-chloro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2839668.png)



![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2839673.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2839674.png)
![N-ethyl-2-[4-(4-iodobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2839675.png)

![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)